N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Description
N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to exhibit a range of pharmacological activities, suggesting they may interact with a variety of targets .
Mode of Action
Related compounds such as quinolones and fluoroquinolones are known to target bacterial enzymes dna gyrase and dna topoisomerase iv, where they stabilize a covalent enzyme-dna complex, leading to cell death .
Biochemical Pathways
Sulfonamides, a class of compounds to which this compound may belong, are known to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities .
Pharmacokinetics
Most sulfonamides are readily absorbed orally, distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .
Result of Action
Related compounds such as quinolones and fluoroquinolones are known to cause cell death by stabilizing a covalent enzyme-dna complex .
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including protein kinase CK2, which is involved in cell growth and survival . The compound acts as an inhibitor of CK2, thereby affecting the phosphorylation of various substrates involved in cell cycle regulation and apoptosis . Additionally, it interacts with other biomolecules such as DNA and RNA, influencing their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CK2, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition leads to changes in cell cycle progression and apoptosis . The compound also interacts with DNA and RNA, stabilizing or destabilizing these molecules depending on the context . These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interactions with various enzymes and proteins involved in detoxification and metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many drugs and toxins . The compound can affect metabolic flux by altering the activity of these enzymes and changing the levels of various metabolites . These changes can have significant effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions can affect the compound’s localization and its overall activity within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is often found in the nucleus, where it interacts with DNA and RNA . It can also localize to other cellular compartments, such as the cytoplasm and mitochondria, depending on the specific cellular context . These localization patterns are influenced by various targeting signals and post-translational modifications that direct the compound to specific compartments .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-14-4-1-5-15(11-14)20-25(23,24)16-9-12-3-2-8-21-17(22)7-6-13(10-16)18(12)21/h1,4-5,9-11,20H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELAMNCNCZYBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC(=CC=C4)Cl)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.